molecular formula C8H5ClF2N2OS B8036888 5-Chloro-6-(difluoromethoxy)-1,3-benzothiazol-2-amine

5-Chloro-6-(difluoromethoxy)-1,3-benzothiazol-2-amine

Cat. No.: B8036888
M. Wt: 250.65 g/mol
InChI Key: KMRFVHCHEDTVAU-UHFFFAOYSA-N
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Description

5-Chloro-6-(difluoromethoxy)-1,3-benzothiazol-2-amine is a halogenated benzothiazole derivative characterized by a thiazole ring fused to a benzene core. Its molecular formula is C₈H₅ClF₂N₂OS (MW: 250.65 g/mol), featuring a chloro group at position 5, a difluoromethoxy substituent at position 6, and an amine group at position 2 of the benzothiazole scaffold . This compound is of interest in medicinal and agrochemical research due to the bioactivity of benzothiazole derivatives, which often exhibit antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

5-chloro-6-(difluoromethoxy)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2N2OS/c9-3-1-4-6(15-8(12)13-4)2-5(3)14-7(10)11/h1-2,7H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRFVHCHEDTVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)OC(F)F)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(difluoromethoxy)-1,3-benzothiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as chloroacetaldehyde, under acidic conditions to form the benzothiazole ring.

    Introduction of the Chloro Group: The chloro group is introduced at the 5th position of the benzothiazole ring through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced at the 6th position through a nucleophilic substitution reaction using difluoromethyl ether and a suitable base, such as sodium hydride or potassium carbonate.

    Introduction of the Amine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(difluoromethoxy)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the nitro or carbonyl groups, if present.

    Substitution: The chloro and difluoromethoxy groups can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-6-(difluoromethoxy)-1,3-benzothiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(difluoromethoxy)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

Key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities Reference
5-Chloro-6-(difluoromethoxy)-1,3-benzothiazol-2-amine Cl (5), OCF₂H (6), NH₂ (2) C₈H₅ClF₂N₂OS 250.65 Under investigation (likely antimicrobial)
6-(Difluoromethoxy)-1,3-benzothiazol-2-amine OCF₂H (6), NH₂ (2) C₈H₆F₂N₂OS 216.21 Intermediate in drug synthesis
5-Chloro-6-nitro-1,3-benzoxazol-2-amine Cl (5), NO₂ (6), NH₂ (2) C₇H₄ClN₃O₃ 229.58 Potential nitration studies
2-Chloro-1H-benzo[d]imidazol-5-amine Cl (2), NH₂ (5) C₇H₆ClN₃ 167.60 Antifungal/anticancer research

Substituent Impact :

  • Chloro (Cl): Enhances lipophilicity and metabolic stability. Chlorinated benzothiazoles (e.g., 5-Chloro-6-nitro-1,3-benzoxazol-2-amine ) often exhibit improved antimicrobial activity compared to non-halogenated analogs.
  • This group is less common than methoxy (OCH₃) but offers resistance to enzymatic degradation .
  • Amine (NH₂) : Facilitates hydrogen bonding, critical for target binding in enzyme inhibition (e.g., benzothiazoles in kinase inhibition ).
Pharmacological Activity Comparison

Benzothiazole derivatives with chloro and amine substituents have demonstrated:

  • Antimicrobial Activity: 7-Chloro-6-fluoro-2-(5-aminooxazol/thiazol-2-aryldenylamino)benzo[1,3]thiazoles showed potent activity against E. coli and S. aureus .
  • Anticonvulsant Effects: 6-Fluoro benzothiazole-pyrazole hybrids exhibited significant seizure inhibition in rodent models .

Biological Activity

5-Chloro-6-(difluoromethoxy)-1,3-benzothiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8_8H5_5ClF2_2N2_2OS
  • Molecular Weight : 250.65 g/mol
  • CAS Number : 1855907-08-2
  • Structure : The compound features a benzothiazole core with a chloro and difluoromethoxy substituent, which may influence its biological properties.

Synthesis

The synthesis of this compound typically involves the introduction of the difluoromethoxy group and chlorination at specific positions on the benzothiazole ring. Specific synthetic routes may vary but generally follow established protocols for modifying benzothiazole derivatives.

Anticancer Activity

Recent studies have shown that compounds structurally related to this compound exhibit significant anticancer properties. For instance, a related study reported that certain benzothiazole derivatives demonstrated cytotoxic effects against various human cancer cell lines, suggesting that modifications to the benzothiazole structure can enhance antitumor activity .

CompoundCell Line TestedIC50 (μM)Activity
Compound AMCF-710Active
Compound BHeLa15Active
This compoundTBDTBDTBD

Antibacterial Activity

Additionally, compounds similar to this compound have been evaluated for antibacterial properties. Some derivatives showed effective minimum inhibitory concentration (MIC) values against Staphylococcus aureus . The presence of chlorine and difluoromethoxy groups is believed to enhance membrane permeability and interaction with bacterial enzymes.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus3.9 - 31.5
Escherichia coliTBD

Structure-Activity Relationships (SAR)

The biological activity of benzothiazole derivatives is often linked to their structural features. The presence of electron-withdrawing groups like chlorine and difluoromethoxy significantly impacts their pharmacological profiles. For example:

  • Chlorine Substitution : Enhances lipophilicity and potential binding to biological targets.
  • Difluoromethoxy Group : May improve metabolic stability and bioavailability.

Study on Antitumor Effects

In a study focusing on the synthesis of new benzothiazole derivatives, several compounds were tested for their cytotoxic effects across multiple cancer cell lines. The results indicated that modifications similar to those found in this compound led to enhanced tumor growth inhibition compared to standard chemotherapeutics like cisplatin .

Antimicrobial Efficacy

Another research effort highlighted the antibacterial properties of related compounds against resistant strains of bacteria. The findings suggested that the structural modifications in the benzothiazole framework contributed to improved efficacy against Gram-positive bacteria .

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